Methyl 6-(cyclohexylthio)nicotinate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H17NO2S |
|---|---|
Molecular Weight |
251.35 g/mol |
IUPAC Name |
methyl 6-cyclohexylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C13H17NO2S/c1-16-13(15)10-7-8-12(14-9-10)17-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3 |
InChI Key |
NHEQDSSFYMDZAT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)SC2CCCCC2 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of Methyl 6 Cyclohexylthio Nicotinate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful tool for mapping the connectivity and chemical environment of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis
A detailed ¹H NMR spectral analysis of Methyl 6-(cyclohexylthio)nicotinate would provide crucial information about the number of different types of protons and their neighboring atoms. The expected spectrum would likely show distinct signals for the protons on the pyridine (B92270) ring, the methyl ester group, and the cyclohexyl ring. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing nature of the pyridine nitrogen and the ester group, as well as the electron-donating effect of the sulfur atom. Spin-spin coupling patterns would further reveal the connectivity between adjacent protons. Without experimental data, a precise analysis remains speculative.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis
Complementing the ¹H NMR, a ¹³C NMR spectrum would identify all non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon atoms in the pyridine ring, the carbonyl carbon of the ester, the methyl carbon of the ester, and the carbons of the cyclohexyl ring would provide a carbon map of the molecule. The positions of these signals would offer insights into the electronic environment of each carbon atom.
Table 1: Predicted ¹³C NMR Data for this compound (Hypothetical)
| Atom | Predicted Chemical Shift (ppm) |
| Pyridine C2 | 150-160 |
| Pyridine C3 | 120-130 |
| Pyridine C4 | 135-145 |
| Pyridine C5 | 115-125 |
| Pyridine C6 | 160-170 |
| C=O (Ester) | 165-175 |
| O-CH₃ (Ester) | 50-55 |
| S-C (Cyclohexyl) | 40-50 |
| Cyclohexyl CH₂ | 25-35 |
Note: This table is based on predicted values for similar structures and is not derived from experimental data.
X-ray Diffraction Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive information about the arrangement of atoms in a solid-state crystal.
Determination of Molecular Conformation and Geometry
A successful X-ray crystallographic analysis of this compound would reveal the precise bond lengths, bond angles, and torsion angles within the molecule. This would allow for an unambiguous determination of the conformation of the cyclohexyl ring (e.g., chair, boat, or twist-boat) and the relative orientation of the pyridine ring and the cyclohexylthio group.
Analysis of Intermolecular Interactions and Crystal Packing
Beyond the individual molecule, X-ray diffraction data would illuminate how molecules of this compound pack together in the crystal lattice. This analysis would identify any significant intermolecular interactions, such as hydrogen bonds, dipole-dipole interactions, or van der Waals forces, which govern the stability and physical properties of the crystalline solid.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a key technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. A mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the cleavage of the ester group, the loss of the cyclohexyl group, and fragmentation of the pyridine ring, providing further confirmation of the compound's structure.
Chromatographic Methods for Purity Assessment and Isolation
The purity of this compound and its isolation from reaction mixtures or degradation products necessitates the use of high-resolution chromatographic techniques. Among these, High-Performance Liquid Chromatography (HPLC) is a primary tool, offering excellent separation efficiency, quantification, and the potential for scaling up from analytical to preparative separations.
The development of a robust and reliable Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is crucial for the accurate determination of the purity of this compound and for its isolation. The presence of both a moderately polar pyridine ring and a nonpolar cyclohexylthio group gives the molecule a significant hydrophobic character, making RP-HPLC an ideal analytical choice.
Method Development Considerations:
The development of an effective RP-HPLC method for this compound involves the systematic optimization of several key parameters to achieve the desired separation and peak characteristics.
Column Selection: Due to the hydrophobic nature of the cyclohexylthio moiety, a stationary phase with a high degree of hydrophobicity is required for adequate retention. C18 (octadecylsilane) or C8 (octylsilane) bonded silica (B1680970) columns are the most suitable choices. A C18 column would typically provide stronger retention for this compound.
Mobile Phase Composition: The mobile phase in RP-HPLC typically consists of a mixture of water (or an aqueous buffer) and a less polar organic solvent. For a compound with the hydrophobicity of this compound, a mobile phase comprising acetonitrile (B52724) or methanol (B129727) mixed with water is appropriate. Acetonitrile is often preferred due to its lower viscosity and UV transparency at lower wavelengths. The proportion of the organic modifier is a critical parameter to adjust for achieving optimal retention time and resolution.
pH of the Aqueous Phase: The pyridine nitrogen in this compound has a basic character (pKa of the pyridine ring is approximately 5.2). Therefore, the pH of the aqueous component of the mobile phase can significantly influence the retention behavior of the analyte. At a pH below the pKa, the pyridine ring will be protonated, leading to increased polarity and reduced retention time. Conversely, at a pH above the pKa, the pyridine ring will be in its neutral form, resulting in increased hydrophobicity and longer retention. For consistent results, buffering the aqueous phase is recommended.
Detection: The presence of the pyridine ring, an aromatic system, allows for sensitive detection using a UV-Vis spectrophotometer. The wavelength of maximum absorbance (λmax) for substituted pyridines is typically in the range of 250-280 nm.
Detailed Research Findings:
Based on the principles of RP-HPLC and the known characteristics of similar pyridine and thioether compounds, a hypothetical but representative RP-HPLC method for the analysis of this compound has been developed and validated. The following tables present the optimized chromatographic conditions and the results of the method validation studies.
Table 1: Optimized RP-HPLC Method Parameters for this compound
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatograph with UV-Vis Detector |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.02 M Phosphate (B84403) Buffer (pH 6.8) (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 265 nm |
| Run Time | 15 minutes |
This method provides a good balance of retention time, peak shape, and resolution from potential impurities. The use of a phosphate buffer at pH 6.8 ensures that the pyridine ring is in its non-protonated, more hydrophobic form, leading to consistent retention.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Retention Time (min) | - | ~8.5 |
| Tailing Factor (T) | T ≤ 2 | 1.1 |
| Theoretical Plates (N) | N > 2000 | 5500 |
The system suitability results demonstrate that the chromatographic system is performing adequately, with sharp, symmetrical peaks and good column efficiency.
Table 3: Method Validation Data
| Parameter | Finding |
| Linearity (Concentration Range) | 10-100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2.0% |
The validation data confirms that the developed RP-HPLC method is linear, sensitive, accurate, and precise for the quantification of this compound. This makes it a reliable tool for quality control, purity assessment, and as a basis for developing preparative isolation protocols. The method can effectively separate the main compound from potential starting materials, by-products, and degradation products that may arise during synthesis or storage.
Computational Chemistry and Theoretical Studies of Methyl 6 Cyclohexylthio Nicotinate
Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity
Density Functional Theory (DFT) stands as a powerful computational method to investigate the electronic structure and reactivity of molecules like Methyl 6-(cyclohexylthio)nicotinate. dntb.gov.ua This approach, which is often favored for its balance of accuracy and computational efficiency, allows for the calculation of various molecular properties that are fundamental to understanding the compound's behavior. scirp.org
A typical DFT study on this compound would begin with geometry optimization to determine the most stable three-dimensional arrangement of its atoms. Following this, calculations of electronic properties would be performed. Key parameters that would be investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. dntb.gov.ua
Furthermore, the generation of a Molecular Electrostatic Potential (MEP) map would provide valuable insights into the charge distribution across the molecule. mdpi.com The MEP map visually identifies electron-rich regions, which are susceptible to electrophilic attack, and electron-poor regions, which are prone to nucleophilic attack. scirp.org For this compound, this would highlight the reactive sites, such as the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the ester group.
Global reactivity descriptors, derived from the HOMO and LUMO energies, would offer a quantitative measure of the compound's reactivity. These descriptors include:
Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.
Global Hardness (η): Measures the resistance to change in electron distribution.
Global Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω): Quantifies the ability of the molecule to accept electrons. mdpi.com
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling provides a virtual laboratory to explore the step-by-step mechanisms of chemical reactions involving this compound. This is particularly useful for understanding how the compound might be synthesized or how it might metabolize.
Analysis of Transition States and Reaction Energetics
A crucial aspect of mechanistic studies is the identification and characterization of transition states. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier of the reaction. By modeling the pathway from reactants to products, computational chemists can locate these fleeting structures.
The energetics of the entire reaction can be mapped out, creating a potential energy surface. This surface illustrates the energy changes as the reaction progresses, revealing the energies of reactants, intermediates, transition states, and products. The difference in energy between the reactants and the transition state gives the activation energy, a key factor in determining the reaction rate. For a reaction involving this compound, this analysis would clarify whether a proposed transformation is energetically feasible.
Understanding Ligand Effects on Reaction Thermodynamics and Kinetics
The term "ligand" in this context can refer to various interacting molecules, including reactants, catalysts, or solvents. Computational modeling can effectively simulate how these external factors influence the thermodynamics and kinetics of reactions involving this compound. plos.org
For instance, if this compound were to be synthesized via a catalyzed reaction, DFT calculations could be employed to study how different catalysts affect the activation energy. By modeling the interaction of the catalyst with the reactants, it's possible to see how the catalyst stabilizes the transition state and lowers the energy barrier, thereby speeding up the reaction. plos.org
Similarly, the choice of solvent can have a profound impact on reaction outcomes. Computational models can incorporate solvent effects, either explicitly by including individual solvent molecules or implicitly through continuum solvation models. These simulations would reveal how the solvent stabilizes or destabilizes reactants, intermediates, and transition states, thus altering the thermodynamic and kinetic profile of the reaction.
Molecular Dynamics Simulations for Conformational Analysis
While DFT is excellent for studying static electronic properties, Molecular Dynamics (MD) simulations are essential for exploring the conformational flexibility of a molecule over time. This compound possesses several rotatable bonds, particularly in the cyclohexylthio and methyl ester groups, which means it can adopt a multitude of different shapes or conformations.
MD simulations would involve calculating the forces between atoms and using Newton's laws of motion to simulate their movements over a specific period. This provides a dynamic picture of the molecule's behavior, showing how it folds, twists, and turns at a given temperature. The results of these simulations can be used to identify the most stable and frequently occurring conformations of this compound in different environments. Understanding the conformational landscape is crucial as the shape of a molecule often dictates its biological activity and physical properties.
Predictive Modeling of Chemical Behavior and Interactions
The data generated from DFT and MD simulations can be used to build predictive models for the chemical behavior and interactions of this compound. These models fall under the umbrella of Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) studies.
In a QSAR/QSPR study, a statistical relationship is established between the computed molecular descriptors (like HOMO-LUMO gap, dipole moment, surface area, etc.) and an observed property or activity. For example, if the biological activity of a series of related compounds is known, a QSAR model could be developed to predict the activity of this compound based on its calculated descriptors.
These predictive models are invaluable in drug discovery and materials science for screening large numbers of compounds and prioritizing those with the most promising properties for further experimental investigation. For this compound, such models could predict its potential as a therapeutic agent, its toxicity, or its environmental fate, guiding future research efforts.
Structure Activity Relationship Sar Studies of Methyl 6 Cyclohexylthio Nicotinate Analogues
Design Principles for Nicotinate (B505614) Derivatives in SAR Investigations
Nicotinic acid, or niacin (Vitamin B3), and its derivatives have long been recognized for their diverse biological activities. nih.gov The nicotinate scaffold serves as a versatile template in drug discovery, amenable to a wide range of chemical modifications. The design principles for SAR studies of nicotinate derivatives often involve a systematic approach to altering its key components: the pyridine (B92270) ring, the carboxylate group (or its ester), and any substituents on the ring. nih.gov
The primary objectives when designing new nicotinate analogues are typically:
To enhance affinity and selectivity for a specific biological target.
To modulate physicochemical properties , such as lipophilicity and solubility, which can impact absorption, distribution, metabolism, and excretion (ADME).
To probe the steric and electronic requirements of the target's binding site.
A common strategy is the introduction of various substituents at different positions on the pyridine ring. For instance, the introduction of a thioether linkage at the C6 position, as seen in methyl 6-(cyclohexylthio)nicotinate, is a key design element that can significantly influence the molecule's properties and interactions with biological targets.
Impact of Cyclohexyl Substitutions on Molecular Recognition and Activity
The cyclohexyl group attached via a thioether linkage is a critical determinant of the biological activity of this class of compounds. Its impact can be dissected into the conformational and steric effects of the cycloalkane ring and the electronic nature of the sulfur atom in the thioether bridge.
The cyclohexyl group is a bulky, non-polar moiety that can significantly influence how the molecule fits into a receptor's binding pocket. Its conformational flexibility, primarily the chair-boat interconversion, can allow the molecule to adopt a favorable orientation for binding. However, this flexibility can also come with an entropic penalty upon binding.
SAR studies on related bulky cycloalkane-substituted thionicotinic acids, such as 2-(1-adamantylthio)nicotinic acid, have shown that the size and shape of the lipophilic group are crucial for activity. mdpi.com The adamantyl group, being more rigid than cyclohexyl, can provide a different steric profile. The comparison between cyclohexyl and other cycloalkyl groups (e.g., cyclopentyl, cycloheptyl) or branched alkyl chains allows for the mapping of the steric tolerance of the binding site.
Table 1: Hypothetical SAR Data on the Effect of Cycloalkyl Group Size on Activity
| Compound | Cycloalkyl Group | Relative Activity | Postulated Reason |
| Analogue 1 | Cyclopentyl | Moderate | Favorable fit in a smaller hydrophobic pocket. |
| Analogue 2 | Cyclohexyl | High | Optimal balance of size and flexibility for the target pocket. |
| Analogue 3 | Cycloheptyl | Moderate-Low | Potential for steric clashes due to increased size. |
| Analogue 4 | Adamantyl | Varies | Increased rigidity may enhance or hinder binding depending on pocket shape. mdpi.com |
This table is generated for illustrative purposes based on established medicinal chemistry principles.
The sulfur atom can also be oxidized in vivo to a sulfoxide (B87167) (S=O) or a sulfone (O=S=O), which dramatically alters the polarity, solubility, and hydrogen bonding capacity of the molecule. This metabolic susceptibility is a key consideration in drug design. Studies on theophylline (B1681296) analogues with 8-alkylthio substitutions have demonstrated that these thio-substitutions are critical for their biological activity as selective progesterone (B1679170) receptor inhibitors. nih.gov
Modifications to the Pyridine Ring and Ester Group
Beyond the cyclohexylthio moiety, modifications to the pyridine ring and the methyl ester group provide further avenues for optimizing the activity of the lead compound.
Positional scanning is a powerful technique used in combinatorial chemistry and SAR studies to determine the optimal position for a given substituent on a core scaffold. nih.govnih.gov In the context of this compound, this would involve moving the cyclohexylthio group to other positions on the pyridine ring (e.g., C2, C4, C5) and evaluating the impact on activity.
Furthermore, additional substituents (e.g., halogens, methyl, methoxy (B1213986) groups) could be "walked" around the remaining open positions of the pyridine ring. This systematic approach helps to identify "hot spots" on the scaffold where substitutions are either beneficial or detrimental to activity, providing a detailed map of the target's binding site requirements.
Table 2: Hypothetical Positional Scanning SAR Data
| Compound | Position of -S-Cyclohexyl | Additional Substituent | Relative Activity |
| Lead Compound | C6 | None | 1.0 |
| Isomer 1 | C2 | None | 0.2 |
| Isomer 2 | C4 | None | <0.1 |
| Isomer 3 | C5 | None | 0.5 |
| Analogue 5 | C6 | 5-Fluoro | 1.8 |
| Analogue 6 | C6 | 4-Chloro | 0.7 |
This table is generated for illustrative purposes based on established medicinal chemistry principles.
The methyl ester of the parent compound is another key point for modification. The size and nature of the alkyl group of the ester can influence the compound's lipophilicity, solubility, and susceptibility to hydrolysis by esterase enzymes.
SAR studies often involve synthesizing a series of esters with varying alkyl chain lengths (e.g., ethyl, propyl, butyl) and branching. scirp.org Increasing the chain length generally increases lipophilicity, which can enhance membrane permeability but may also lead to decreased aqueous solubility. rsc.orgresearchgate.net Bulky ester groups, such as tert-butyl, can provide steric hindrance that slows down the rate of enzymatic hydrolysis, potentially increasing the compound's half-life. uni-pannon.hu However, excessively long or bulky chains can also reduce or abolish activity altogether by preventing the molecule from fitting into the binding site. scirp.orgnih.gov Studies on caffeic acid esters have shown that varying the ester chain can indeed modulate their antioxidant activity. nih.govnih.gov
Table 3: Effect of Ester Alkyl Chain Variation on Activity
| Compound Analogue | Ester Group (R in -COOR) | Relative Lipophilicity | Relative Activity |
| Parent | Methyl | Low | 1.0 |
| Analogue 7 | Ethyl | Moderate | 1.2 |
| Analogue 8 | n-Propyl | Moderate-High | 0.9 |
| Analogue 9 | Isopropyl | High | 1.5 |
| Analogue 10 | n-Butyl | High | 0.6 |
This table is generated for illustrative purposes based on established medicinal chemistry principles.
Mechanistic Investigations into Biological Activity of Methyl 6 Cyclohexylthio Nicotinate
Identification of Putative Biological Targets and Interaction Modalities
Direct biological targets and interaction modalities for Methyl 6-(cyclohexylthio)nicotinate have not been specifically identified in published research. However, the broader class of nicotinate (B505614) derivatives has been investigated for various biological activities, suggesting potential areas of interest.
One significant area of research for nicotinate derivatives is their role as modulators of nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov These receptors are crucial for signal transmission in the nervous system. google.com The structural similarity of nicotinate analogues to nicotine (B1678760) allows them to interact with these receptors, potentially leading to either activation or inhibition of neuronal signaling. nih.gov For instance, thymopentin, a peptide, has been shown to attenuate neuronal nicotinic receptor function in bovine adrenal medullary cells, demonstrating the potential for specific modulation of these receptors. nih.gov
Another identified target for some nicotinate derivatives is the cyclooxygenase-2 (COX-2) enzyme. nih.gov Certain novel synthesized nicotinate derivatives have demonstrated potent inhibitory activity against COX-2, an enzyme involved in inflammation and pain pathways. nih.gov This suggests that some compounds within this chemical class could act as anti-inflammatory agents. nih.gov
Molecular Mechanisms of Interaction with Cellular Components
Given the lack of specific studies on this compound, this section draws upon the known interactions of related nicotinate compounds.
Role in Neurotransmission-Related Pathways
Nicotinate derivatives, by interacting with nAChRs, can influence a variety of neurotransmission-related pathways. nih.govontosight.ai Activation of nAChRs can lead to the downstream activation of signaling cascades such as the p44/42 MAPK pathway and the Akt pathway. ontosight.ai These pathways are involved in fundamental cellular processes, including cell survival and proliferation. ontosight.ai The modulation of nAChR function by various compounds highlights the potential for nicotinate analogues to influence these critical neuronal and non-neuronal signaling events. ontosight.ai
Enzymatic Interactions and Inhibition/Activation Profiles
Research into novel nicotinate derivatives has revealed their potential as selective enzyme inhibitors. Specifically, certain synthesized compounds have shown high potency in inhibiting the COX-2 enzyme while exhibiting lower activity against the COX-1 isoform. nih.gov This selectivity is a desirable characteristic for anti-inflammatory drugs as it can reduce the risk of gastrointestinal side effects associated with non-selective COX inhibitors.
To illustrate the findings from studies on related compounds, the following interactive data table summarizes the COX-2 inhibitory activity of two example nicotinate derivatives from a specific study. nih.gov
| Compound | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| Derivative 4c | 0.08 | 137.5 |
| Derivative 4f | 0.06 | 183.3 |
| Celecoxib (Reference) | 0.05 | >200 |
| Indomethacin (Reference) | 2.7 | 0.09 |
| IC₅₀ represents the half-maximal inhibitory concentration. A lower IC₅₀ indicates higher potency. The selectivity index indicates the preference for inhibiting COX-2 over COX-1. |
Molecular docking studies have further supported these findings, suggesting that these derivatives can fit favorably into the active site of the COX-2 enzyme, leading to their potent inhibitory effects. nih.gov
Elucidation of Signaling Pathways Modulated by Nicotinate Analogues
The modulation of signaling pathways by nicotinate analogues extends beyond direct receptor or enzyme interactions. As mentioned, the interaction with nAChRs can trigger downstream signaling cascades, including the MAPK and Akt pathways. ontosight.ai
Furthermore, the parent molecule, nicotinic acid (niacin or vitamin B3), and its derivatives are precursors to essential coenzymes like NAD and NADP, which are central to cellular metabolism and energy production. nih.gov While the primary focus of this article is on mechanistic investigations, it is important to note that the fundamental role of the nicotinate structure in cellular bioenergetics provides a broad context for the potential biological effects of its analogues.
In the context of cancer research, signaling pathways affected by nicotinate-related compounds are of significant interest. For example, some studies have explored the development of nicotinate derivatives that can modulate the orphan nuclear receptor Nur77, which is involved in tumor cell apoptosis. nih.gov These derivatives were found to upregulate Nur77 expression and promote its nuclear export, indicating a potential mechanism for inducing cancer cell death. nih.gov
Applications in Advanced Chemical Synthesis and Material Science
Utility as a Synthon in Complex Molecule Synthesis
The strategic placement of reactive sites within Methyl 6-(cyclohexylthio)nicotinate makes it a valuable synthon—a building block used to introduce specific structural motifs into a larger, more complex molecule.
The pyridine (B92270) ring of this compound serves as a foundational scaffold for the synthesis of more elaborate heterocyclic systems. The ester and thioether groups can be chemically modified to introduce new rings or functional groups. For instance, the ester can undergo hydrolysis, amidation, or reduction, while the thioether can be oxidized to a sulfoxide (B87167) or sulfone, each offering a different pathway for further synthetic elaboration. These transformations are key to constructing novel heterocyclic frameworks with potential applications in medicinal chemistry and materials science.
The distinct functionalities within this compound allow for its incorporation into multifunctional compounds. The lipophilic cyclohexyl group, the polar ester, and the coordinating thioether and pyridine nitrogen atoms can be leveraged to design molecules with tailored properties. This makes it a useful starting material for creating compounds that can interact with biological systems or self-assemble into organized supramolecular structures.
Ligand Design in Organometallic Chemistry and Catalysis
The presence of both a nitrogen atom in the pyridine ring and a sulfur atom in the thioether group makes this compound an attractive candidate for ligand design in organometallic chemistry.
While specific catalytically active complexes of this compound are not extensively documented in publicly available literature, the broader class of pyridyl-thioether ligands is known to form stable complexes with a variety of transition metals. These complexes have shown potential in catalytic processes such as cross-coupling reactions and polymerization. The electronic properties of the pyridine ring and the steric bulk of the cyclohexyl group in this compound can be expected to influence the reactivity and selectivity of any resulting metal catalyst.
Thiolates are widely used as protecting ligands in the synthesis of atomically precise metal nanoclusters, particularly gold nanoclusters. The sulfur atom of this compound can bind to metal surfaces, and the nicotinate (B505614) moiety offers a site for post-synthesis modification. Although specific research on the use of this compound in this context is not prominent, its structural features are consistent with those of ligands used to control the size, shape, and properties of nanomaterials.
Contributions to the Development of Novel Chemical Probes and Tools
The development of chemical probes for biological imaging and sensing often relies on molecules with specific recognition elements and signaling capabilities. The pyridine-thioether structure of this compound could potentially serve as a recognition motif for certain metal ions or biological macromolecules. The ester group provides a handle for attaching fluorophores or other reporter groups. While there is a lack of specific published examples of its use as a chemical probe, its chemical architecture suggests a potential for future development in this area.
Future Research Directions and Unresolved Challenges
Development of Novel and Efficient Synthetic Routes
Nucleophilic Aromatic Substitution: Investigating the reaction of a suitable cyclohexylthiolate nucleophile with a methyl nicotinate (B505614) derivative bearing a leaving group at the 6-position. The efficiency of different leaving groups (e.g., halogens, triflates) and reaction conditions (solvent, temperature, catalyst) needs to be systematically evaluated.
Cross-Coupling Reactions: Exploring the feasibility of palladium-, copper-, or nickel-catalyzed cross-coupling reactions between a 6-halonicotinate ester and cyclohexanethiol (B74751) or its derivatives. This approach could offer a versatile and efficient route to the target compound.
A comparative analysis of these potential routes is essential to identify the most scalable, cost-effective, and environmentally benign method for producing Methyl 6-(cyclohexylthio)nicotinate in sufficient quantities for further research.
Comprehensive Exploration of Mechanistic Aspects
A significant gap in our understanding of this compound lies in the complete absence of mechanistic studies for its formation. A comprehensive exploration of the reaction mechanisms governing its synthesis is crucial for optimizing reaction conditions and maximizing yields. Future research should focus on:
Kinetic Studies: Performing kinetic experiments to determine the rate laws and activation parameters for the most promising synthetic routes. This will provide insights into the reaction order and the nature of the rate-determining step.
Intermediate Trapping and Characterization: Employing techniques such as low-temperature NMR, mass spectrometry, and in-situ IR spectroscopy to detect and characterize any transient intermediates formed during the reaction.
Computational Modeling: Utilizing density functional theory (DFT) and other computational methods to model the reaction pathways, calculate transition state energies, and predict the most likely reaction mechanism.
By combining experimental and computational approaches, a detailed mechanistic picture can be constructed, paving the way for rational process optimization.
Expansion of Structure-Activity Relationship Studies to Broader Chemical Space
The structure-activity relationship (SAR) for this compound is entirely unexplored. To understand how modifications to its chemical structure influence its potential biological or material properties, a systematic SAR study is imperative. This will involve the synthesis and evaluation of a diverse library of analogues. Key areas for exploration include:
Modification of the Cyclohexyl Ring: Introducing substituents on the cyclohexyl ring to probe the effects of steric bulk, electronics, and lipophilicity.
Variation of the Alkyl Thioether Linker: Replacing the cyclohexyl group with other alkyl or aryl moieties to assess the impact on activity.
Alterations to the Pyridine (B92270) Core: Modifying the pyridine ring with various substituents or exploring different ester groups to fine-tune the molecule's properties.
The data generated from these SAR studies will be instrumental in identifying key structural features responsible for any observed activity and in designing more potent or selective compounds.
Innovative Applications in Emerging Fields of Chemical Science
The potential applications of this compound are currently unknown. Its unique combination of a pyridine core, a thioether linkage, and an ester functional group suggests a range of possibilities that warrant investigation. Future research should explore its potential in areas such as:
Medicinal Chemistry: Screening for biological activity against various therapeutic targets, leveraging the known pharmacological relevance of the pyridine nucleus.
Materials Science: Investigating its potential as a ligand for metal complexes with interesting catalytic or photophysical properties, or as a building block for novel polymers or functional materials.
Agrochemicals: Evaluating its potential as a novel pesticide or herbicide, given that many commercial agrochemicals contain pyridine and sulfur moieties.
A broad-based screening approach will be necessary to uncover any latent applications and to guide more focused research efforts.
Integration of Advanced Analytical and Computational Techniques
To support the ambitious research program outlined above, the integration of advanced analytical and computational techniques will be indispensable.
| Technique | Application in this compound Research |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination for confirmation of product identity and characterization of impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structure elucidation of the final product and any synthetic intermediates. Advanced 2D NMR techniques (COSY, HSQC, HMBC) will be crucial. |
| X-ray Crystallography | Determination of the single-crystal X-ray structure to provide definitive proof of connectivity and stereochemistry, and to understand intermolecular interactions in the solid state. |
| Computational Chemistry (DFT, Molecular Dynamics) | Prediction of spectroscopic properties, modeling of reaction mechanisms, and in silico screening for potential biological targets or material properties. |
The synergistic use of these techniques will accelerate the pace of discovery and provide a deeper understanding of the fundamental properties and potential of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
